(4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid
Description
(4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid (CAS No. 54069-85-1) is a pyrimidine derivative with a molecular formula of C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol. Structurally, it features a pyrimidine ring substituted with a methyl group at position 4 and two ketone groups at positions 2 and 6, coupled with an acetic acid moiety at position 1 (Figure 1). Its key synonyms include 1(2H)-Pyrimidineacetic acid, 3,6-dihydro-4-methyl-2,6-dioxo-. The compound is classified as an irritant (Hazard code: Xi) and is commercially available in varying purities (e.g., 97%) and quantities (50 mg to 5 g), with pricing ranging from $110 to $645 depending on the supplier .
Structure
3D Structure
Properties
IUPAC Name |
2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-4-2-5(10)9(3-6(11)12)7(13)8-4/h2H,3H2,1H3,(H,8,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJTYAXYNWUABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyluracil with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
(4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl)acetic acid, also known as (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl)-acetic acid, is a chemical compound with the molecular formula . It has a molecular weight of 184.15 . This compound is also identified by the CAS number 54069-85-1 and the MDL number MFCD01326529 . It is worth noting that the compound is classified as an irritant .
Scientific Research Applications
While the search results do not detail all applications of (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl)acetic acid, they do highlight its role as a building block in the synthesis of various biologically active molecules:
- Elagolix Synthesis This compound is related to the synthesis of Elagolix, a potent and selective human gonadotropin-releasing hormone receptor (hGnRH-R) antagonist . Elagolix is used clinically for the treatment of endometriosis .
- Uracil Phenylethylamines It is used in the discovery of novel uracil phenylethylamines bearing a butyric acid as potent human gonadotropin-releasing hormone receptor (hGnRH-R) antagonists . A significant focus in this area of research is to improve CYP3A4 inhibition while maintaining GnRH-R potency .
- Thiazole Derivatives It is also used in the synthesis of novel thiazole pyrimidine derivatives, which are evaluated for potential anticancer activity .
Mechanism of Action
The mechanism of action of (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its effects on rapidly dividing cells.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Ref. 10-F740409: Discontinued research compound (CymitQuimica) .
Structural Analysis and Implications
Positional Isomerism (CAS 61736-34-3 vs. 54069-85-1): The methyl group at position 6 in CAS 61736-34-3 (vs. Computational similarity scores (0.89 vs. 0.86) suggest moderate structural overlap .
Functional Group Modifications (CAS 4113-98-8):
Replacement of the acetic acid group with an ethyl ester (CAS 4113-98-8) increases molecular weight by 14.03 g/mol and enhances lipophilicity, which may improve membrane permeability in biological systems .
Amino and Benzyl Substitutions (Ref. 10-F740409): The addition of amino and benzyl groups introduces steric bulk and hydrogen-bonding capabilities, which could influence binding affinity in enzymatic assays .
Biological Activity
(4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications ranging from hormone regulation to antiparasitic effects. The following sections delve into its biological activity, supported by relevant research findings and case studies.
- Chemical Formula : C₇H₈N₂O₄
- Molecular Weight : 184.15 g/mol
- CAS Number : 54069-85-1
- Structure : The compound features a pyrimidine ring with two ketone groups and an acetic acid moiety.
1. Antagonistic Activity on Gonadotropin-Releasing Hormone Receptor (GnRH-R)
One of the notable biological activities of this compound is its role as a potent antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). Research indicates that derivatives of this compound can effectively suppress luteinizing hormone release in primate models, suggesting potential applications in treating conditions such as endometriosis and prostate cancer .
2. Antiparasitic Effects
Studies have shown that certain analogs of this compound exhibit significant antiparasitic activity. For instance, modifications to the pyrimidine scaffold have led to enhanced efficacy against malaria parasites by targeting PfATP4, an essential Na⁺/K⁺ ATPase in Plasmodium species. In a mouse model, these optimized compounds demonstrated a reduction in parasitemia and improved pharmacokinetic profiles .
Case Study 1: Endometriosis Treatment
A clinical study involving a derivative of this compound demonstrated its effectiveness in managing endometriosis symptoms through the inhibition of GnRH-R. The compound was administered orally to castrated macaques, resulting in significant suppression of luteinizing hormone levels over a sustained period .
Case Study 2: Malaria Model Efficacy
In preclinical trials using the P. berghei mouse model, compounds derived from this compound showed promising results. A specific analog reduced parasitemia by approximately 30% at a dosage of 40 mg/kg over four days. These findings underscore the potential for developing new antimalarial therapies based on this chemical scaffold .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation of substituted pyrimidine precursors with chloroacetic acid derivatives under reflux conditions. For example, anhydrous sodium acetate and acetic anhydride are used as catalysts in glacial acetic acid (similar to procedures in ). Reaction optimization includes:
- Temperature control (80–100°C) to avoid decomposition.
- Monitoring pH to stabilize intermediates (e.g., using ammonium acetate buffer at pH 6.5 for purification, as in ).
- Recrystallization from acetic acid/water mixtures (1:1) to improve yield and purity .
Q. How should researchers handle safety risks associated with this compound during laboratory experiments?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A for eye irritation, ).
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS Category 3 for respiratory irritation, ).
- Emergency Procedures :
- Skin contact: Wash with soap and water for 15 minutes.
- Eye exposure: Rinse with saline solution for 20 minutes and seek medical attention .
Q. What spectroscopic techniques are suitable for characterizing the compound’s structure and purity?
- Analytical Methods :
- NMR : H and C NMR to confirm the pyrimidine ring and acetic acid moiety (e.g., δ ~4.2 ppm for the CH group adjacent to the pyrimidine).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and ammonium acetate buffer () for purity assessment (>98%).
- Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H] = 210.16 g/mol, ) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Approach :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density on the pyrimidine ring (e.g., electrophilic sites at C5 and C6 positions).
- Molecular Dynamics : Simulate solvent effects (e.g., acetic acid/water systems) to predict reaction pathways.
- Validation : Compare computed IR spectra with experimental data to confirm reactive intermediates .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Case Study : lists acute oral toxicity (LD > 300 mg/kg, Category 4), but discrepancies may arise from:
- Impurities : Use HPLC-MS to identify byproducts (e.g., nitroso derivatives, as in ).
- Test Models : Validate in vivo vs. in vitro assays (e.g., zebrafish embryos for acute toxicity vs. mammalian cell lines).
- Dose-Dependent Effects : Conduct dose-response studies to clarify thresholds for organ-specific toxicity .
Q. What mechanistic insights explain the compound’s potential as a pharmacophore in drug development?
- Biological Targets :
- The pyrimidine-dione core mimics purine/pyrimidine bases, enabling interactions with enzymes like dihydrofolate reductase (DHFR) or kinases.
- The acetic acid side chain enhances solubility and facilitates hydrogen bonding with active sites (e.g., similar to elagolix derivatives targeting gonadotropin-releasing hormone receptors, ).
- Structure-Activity Relationship (SAR) : Modify the methyl group at C4 to tune lipophilicity and binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
